molecular formula C14H12BrNO3S B3479581 2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

Cat. No.: B3479581
M. Wt: 354.22 g/mol
InChI Key: JYSKVVWUGGKYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-bromobenzoyl)amino]acetic Acid” is a compound with the molecular formula C9H8BrNO3 . It is also known by other names such as “(4-Bromo-benzoylamino)-acetic acid”, “Glycine, N-(4-bromobenzoyl)-”, and "2-[(4-bromophenyl)formamido]acetic acid" . “2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid” is another related compound with the molecular formula C15H10BrNNaO4 .


Molecular Structure Analysis

The molecular weight of “2-[(4-bromobenzoyl)amino]acetic Acid” is 258.07 g/mol . The InChI and Canonical SMILES representations of the molecule are also available .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(4-bromobenzoyl)amino]acetic Acid” include a molecular weight of 258.07 g/mol, an XLogP3 of 0.5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .

Mechanism of Action

While the mechanism of action for “2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid” is not specified, bromfenac, a related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-2-10-7-11(14(18)19)13(20-10)16-12(17)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSKVVWUGGKYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Reactant of Route 2
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Reactant of Route 3
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Reactant of Route 5
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Reactant of Route 6
2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.